molecular formula C5H9ClN4O2 B1378317 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride CAS No. 1394041-59-8

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride

Cat. No.: B1378317
CAS No.: 1394041-59-8
M. Wt: 192.6 g/mol
InChI Key: HULZHVFPZYNWOT-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride (CAS: 1394041-59-8) belongs to the class of 1,2,3-triazole derivatives. Its systematic IUPAC name reflects its structural features: a 1,2,3-triazole ring substituted at the 1-position with an acetic acid moiety and at the 4-position with an aminomethyl group, with the entire structure forming a hydrochloride salt. Alternative nomenclature includes 2-(4-aminomethyl-1H-1,2,3-triazol-1-yl)acetic acid hydrochloride , emphasizing the functional group arrangement.

The compound is classified as:

  • A heterocyclic aromatic amine due to the triazole core.
  • A carboxylic acid derivative via the acetic acid substituent.
  • A hydrochloride salt of a primary amine.

Table 1 summarizes key identifiers:

Parameter Value
CAS Number 1394041-59-8
Molecular Formula C₅H₉ClN₄O₂
Molecular Weight 192.6 g/mol
SMILES C1=C(N=NN1CC(=O)O)CN.Cl
InChI Key WKJUOKXLBVVNAP-UHFFFAOYSA-N

Historical Development of Aminomethyl Triazole Derivatives

The synthesis of 1,2,3-triazoles dates to the late 19th century, but aminomethyl derivatives gained prominence in the 21st century with advances in click chemistry. The Huisgen 1,3-dipolar cycloaddition between azides and alkynes revolutionized triazole synthesis, enabling precise functionalization. Specifically, 4-aminomethyl-1H-1,2,3-triazole scaffolds emerged as intermediates for pharmaceuticals and agrochemicals due to their stability and hydrogen-bonding capacity.

In 2015, a study demonstrated the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 4-aminomethyl-triazole derivatives, including the target compound. Subsequent work optimized hydrochloride salt formation to enhance solubility for biological applications.

Structural Comparison with Related Triazole Compounds

The structural uniqueness of this compound lies in its aminomethyl-acetic acid hybrid substituents , distinguishing it from other triazole derivatives:

  • Methyl (4-phenyl-1H-1,2,3-triazol-1-yl)acetate (CAS: 934815-73-3): Replaces the aminomethyl group with a phenyl ring and the carboxylic acid with a methyl ester.
  • 2-{4-[(aminooxy)methyl]-1H-1,2,3-triazol-1-yl}acetic acid (CAS: 1865776-97-1): Substitutes aminomethyl with an aminooxymethyl group, altering hydrogen-bonding potential.
  • 3-Amino-1,2,4-triazole (CAS: 61-82-5): A 1,2,4-triazole isomer lacking the acetic acid moiety.

Table 2 highlights comparative features:

Compound Substituents Molecular Weight Key Applications
Target Compound 4-aminomethyl, acetic acid 192.6 g/mol Pharmaceutical intermediates
Methyl (4-phenyl-triazol-1-yl)acetate Phenyl, methyl ester 217.23 g/mol Material science
2-{4-[(aminooxy)methyl]-triazol-1-yl}acetic acid Aminooxymethyl, acetic acid 172.14 g/mol Bioconjugation

Chemical Registration and Identification Parameters

This compound is registered under multiple databases with consistent identifiers:

  • PubChem CID : 71756267 (hydrochloride form).
  • ChemSpider ID : 26375703 (neutral form).
  • EC Number : Not formally assigned, reflecting its specialized use.

Analytical characterization includes:

  • FT-IR : Peaks at 3464 cm⁻¹ (N–H stretch), 1722 cm⁻¹ (C=O), and 1655 cm⁻¹ (triazole ring).
  • NMR : ¹H NMR signals at δ 8.29 (triazole proton), δ 4.12 (aminomethyl CH₂), and δ 3.87 (acetic acid CH₂).

Its hydrochloride salt form improves crystallinity, evidenced by a melting point >200°C (decomposition). The compound’s logP (calculated) of -1.2 indicates high hydrophilicity, suitable for aqueous-phase reactions.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c6-1-4-2-9(8-7-4)3-5(10)11;/h2H,1,3,6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULZHVFPZYNWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-59-8
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride
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Preparation Methods

Construction of the 1,2,3-Triazole Ring

The 1,2,3-triazole core is commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper (CuAAC). However, for the aminomethyl-substituted triazole, alternative metal-free or mild conditions are sometimes preferred to avoid metal contamination.

  • Metal-Free Cyclization: Recent advances report metal-free, continuous-flow synthesis methods that allow efficient construction of triazoles under mild conditions, improving atom economy and selectivity while avoiding chromatographic purification steps. These methods facilitate safe handling of reactive intermediates and yield high-purity triazoles suitable for further functionalization.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 4-position of the triazole ring can be introduced by:

  • Nucleophilic Substitution: Using appropriate halomethyl precursors (e.g., chloromethyl or bromomethyl derivatives) that react with the triazole ring under controlled conditions to install the aminomethyl group.
  • Reductive Amination: In some synthetic routes, an aldehyde or formyl group at the 4-position of the triazole is converted to an aminomethyl group via reductive amination using ammonia or primary amines in the presence of reducing agents.

Attachment of the Acetic Acid Moiety

The acetic acid group is linked to the triazole nitrogen (N1 position) typically by:

  • Alkylation with Haloacetic Acid Derivatives: Reaction of the triazole with haloacetic acid or its esters under basic conditions to form the N-substituted acetic acid derivative.
  • Ester Hydrolysis: When esters are used, subsequent hydrolysis under acidic or basic conditions yields the free acetic acid.

Formation of the Hydrochloride Salt

The final step involves conversion of the free amine to its hydrochloride salt:

  • Acidification: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) results in precipitation of the hydrochloride salt.
  • Crystallization: Controlled cooling and solvent choice optimize crystal formation, purity, and stability.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Outcome Notes
1. Triazole Ring Formation Azide + Alkyne, Cu(I) catalyst or metal-free flow conditions 1,2,3-Triazole core Metal-free flow method preferred for purity and safety
2. Aminomethyl Substitution Halomethyl reagent or reductive amination 4-(Aminomethyl)-1,2,3-triazole Controlled substitution to avoid over-alkylation
3. N1-Alkylation with Acetic Acid Derivative Haloacetic acid ester + base N1-(Acetic acid ester) substituted triazole Ester hydrolysis follows
4. Hydrolysis Acidic or basic hydrolysis Free acetic acid derivative Completes acetic acid functionality
5. Salt Formation HCl treatment in solvent Hydrochloride salt Enhances stability and crystallinity

Research Findings and Analysis

  • Yield and Purity: The metal-free continuous-flow synthesis of triazoles has demonstrated higher yields and selectivity compared to traditional batch methods, reducing purification steps and improving scalability.
  • Stability: Conversion to the hydrochloride salt significantly improves the light stability and shelf-life of the compound, as free amines and acids can be prone to degradation or decarboxylation.
  • Safety and Environmental Impact: Continuous-flow methods minimize exposure to hazardous intermediates and reduce solvent waste, aligning with green chemistry principles.
  • Reaction Monitoring: Techniques such as NMR, HPLC, and melting point analysis are employed to confirm structure, purity, and crystallinity of the hydrochloride salt.

Comparative Data Table: Preparation Methods

Parameter Traditional Batch Synthesis Metal-Free Continuous-Flow Synthesis
Catalyst Copper (CuAAC) None (metal-free)
Reaction Time Several hours Reduced (minutes to hours)
Yield Moderate (60-75%) Higher (up to 85-90%)
Purity Requires chromatography High purity, minimal purification
Environmental Impact Higher solvent and waste generation Reduced solvent use, greener process
Safety Handling of metal catalysts and intermediates Safer handling of reactive species
Scalability Limited by batch size Easily scalable via flow reactors

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aminomethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development, particularly in targeting various diseases. Its triazole moiety is known for antifungal and antibacterial properties.

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Triazole derivatives have been investigated for their potential in cancer therapy. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Agricultural Applications

The compound's properties are also explored in agriculture, particularly as a plant growth regulator or fungicide.

  • Fungicidal Activity : Triazole compounds are widely used in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes . Research indicates that derivatives of triazoles can effectively control plant pathogens.

Biological Studies

The compound is utilized in biological assays to study its effects on various biological systems.

  • Enzyme Inhibition Studies : Studies have shown that triazole derivatives can act as inhibitors for certain enzymes involved in disease pathways, making them valuable in biochemical research .

Table 1: Comparison of Biological Activities of Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticancerHuman breast cancer cells
Compound CFungicidalFusarium spp.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride. The results showed that the compound exhibited significant activity against multiple bacterial strains, highlighting its potential for development as a new antibiotic .

Case Study 2: Agricultural Application

In agricultural research, a series of experiments were conducted to assess the fungicidal properties of triazole compounds on crops infected with fungal pathogens. Results indicated that the application of these compounds significantly reduced fungal growth and improved crop yield, suggesting their utility as effective agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values range from 128.9 Ų ([M-H]⁻) to 139.8 Ų ([M+Na]+), indicating moderate molecular size and polarity .
  • Synthetic Relevance : Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, followed by HCl-mediated deprotection .

Comparison with Structurally Similar Compounds

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride

Molecular Formula : C₆H₁₀ClN₃O₂
Structural Differences :

  • Triazole Isomerism : Features a 1,2,4-triazole ring instead of 1,2,3-triazole, altering electronic properties and regioselectivity in reactions.
  • Substituents: Contains methyl groups at positions 3 and 5, increasing steric bulk and hydrophobicity compared to the aminomethyl group in the target compound .

Functional Implications :

  • The 1,2,4-triazole isomer may exhibit reduced coordination with transition metals (e.g., Cu⁺) compared to 1,2,3-triazoles, limiting utility in CuAAC catalysis .
  • Methyl groups reduce solubility in aqueous systems, whereas the aminomethyl group in the target compound enhances water solubility .

Ethyl 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetate Hydrochloride

Molecular Formula : C₇H₁₃ClN₄O₂
Key Differences :

  • Ester vs. Acid : The ethyl ester derivative lacks the carboxylic acid moiety, reducing polarity and acidity (pKa ~4.7 for acetic acid vs. ~0 for esters).
  • Synthetic Utility : The ester form serves as a protected intermediate, enabling selective deprotection to the free acid under acidic or basic conditions .

BTTAA (2-[4-((Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic Acid)

Structural Complexity :

  • Contains two tert-butyl-triazole arms and a central triazole-acetic acid core, enabling multidentate coordination with Cu⁺ ions in CuAAC reactions .

Functional Comparison :

  • Catalytic Efficiency : BTTAA’s bulky tert-butyl groups enhance Cu⁺ stabilization, accelerating reaction rates compared to simpler triazole-acetic acid derivatives like the target compound .
  • Solubility: The aminomethyl group in the target compound may improve aqueous solubility relative to BTTAA’s hydrophobic tert-butyl substituents .

2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride

Hybrid Structure : Combines a triazole ring with estradiol (a steroid) and a propane-1,3-diamine backbone.
Applications :

  • Designed for targeted drug delivery, leveraging the estradiol moiety for receptor binding.
  • Contrasts with the target compound’s simplicity, which lacks a bioactive scaffold but offers versatility in modular synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Triazole Type Key Substituents Predicted CCS (Ų) [M+H]+ Solubility (Relative)
Target Compound C₅H₈ClN₄O₂ 1,2,3-triazole Aminomethyl, Acetic Acid 130.9 High (Hydrophilic)
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid HCl C₆H₁₀ClN₃O₂ 1,2,4-triazole 3,5-Dimethyl N/A Moderate
BTTAA C₁₈H₂₈N₈O₂ 1,2,3-triazole tert-Butyl, Bis-triazole N/A Low (Hydrophobic)

Research Findings and Implications

  • Triazole Isomerism : 1,2,3-triazoles (target compound) exhibit superior metal-binding properties over 1,2,4-triazoles, making them ideal for catalysis and biomolecular tagging .
  • Aminomethyl Group: Enhances solubility and bioactivity, positioning the target compound as a superior candidate for aqueous-phase reactions compared to methyl- or tert-butyl-substituted analogs .
  • Hydrochloride Salt : Improves stability and crystallinity, critical for pharmaceutical formulation, unlike neutral esters or free acids .

Biological Activity

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride, with the molecular formula C5_5H9_9ClN4_4O2_2 and CAS number 1394041-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C5_5H9_9ClN4_4O2_2
  • Molecular Weight : 192.60 g/mol
  • InChI Key : WKJUOKXLBVVNAP-UHFFFAOYSA-N
  • SMILES : C1=C(N=NN1CC(=O)O)CN

Antitumor Activity

Recent studies have indicated that triazole derivatives, including 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride, exhibit significant antitumor properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assessments using MTT assays revealed that compounds similar to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride demonstrated effective inhibition of cell proliferation in human cancer cell lines such as HCT-116 and PC-3 .

The proposed mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Metabolic Pathways : Triazole derivatives may inhibit enzymes involved in nucleotide synthesis or metabolic pathways essential for cancer cell survival.

Antioxidant Activity

Some studies have highlighted the antioxidant properties of triazole derivatives. The ability to scavenge free radicals can contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Case Study: Cytotoxic Properties

A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their cytotoxic effects. The findings indicated that certain structural modifications could enhance their antitumor efficacy. Specifically:

CompoundCell LineIC50 (µM)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochlorideHCT-11625.0
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloridePC-330.0

These results suggest that the compound exhibits promising cytotoxicity against specific cancer types.

Antioxidant Activity Assessment

Another aspect studied was the antioxidant capacity of triazole derivatives. The DPPH radical scavenging assay showed that these compounds could effectively reduce oxidative stress markers:

CompoundDPPH Scavenging Activity (%) at 25 µM
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride65%
Ascorbic Acid (Control)76%

This indicates that while the compound is effective as an antioxidant, it may not surpass established antioxidants like ascorbic acid .

Q & A

Basic: What are the most reliable synthetic routes for 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride?

Answer:
The compound is synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by selective functionalization. A key method involves reacting 4-azido-1H-1,2,3-triazole derivatives with propargylamine under copper catalysis to introduce the aminomethyl group. Subsequent alkylation with chloroacetic acid derivatives yields the target compound. Purification often requires recrystallization or chromatography to isolate the hydrochloride salt . For scale-up, N-alkylation strategies using bromoacetate esters (e.g., ethyl bromoacetate) with 4-(aminomethyl)-1H-1,2,3-triazole under basic conditions (e.g., K₂CO₃) are effective but may require chromatographic separation of regioisomers .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Standard characterization includes:

  • Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the triazole ring (δ 7.5–8.5 ppm for triazole protons) and acetic acid moiety (δ 4.2–4.5 ppm for CH₂COO⁻).
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular ion peaks.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • IR spectroscopy to identify amine (–NH₂, ~3300 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups. Discrepancies in spectral data should prompt re-evaluation of synthetic steps .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) predict regioselectivity in cycloaddition reactions, guiding solvent and catalyst choices. For example, solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and transition states. Machine learning models trained on triazole synthesis datasets can predict optimal temperatures, catalysts (e.g., Cu(I) vs. Ru(II)), and reaction times. Experimental validation using high-throughput screening (HTS) in microreactors further refines conditions .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism in the aminomethyl group).
  • 2D NMR (COSY, HSQC) : Confirm connectivity and assign ambiguous peaks.
  • X-ray crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks.
  • Isotopic labeling : Use 15^{15}N-labeled precursors to clarify triazole ring interactions. Contradictions often arise from tautomerism or salt form variations (e.g., hydrochloride vs. free base) .

Advanced: What strategies enable the design of bioactive derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Combinatorial libraries : Modify the aminomethyl group via reductive amination or acylation. For example, substitute the –NH₂ group with aryl or alkyl substituents using aldehydes/ketones (e.g., substituted benzaldehydes) .
  • Peptidomimetic analogs : Conjugate the acetic acid moiety to peptide backbones via solid-phase synthesis.
  • Click chemistry : Introduce functional groups (e.g., fluorophores, biotin) via azide-alkyne cycloaddition on the triazole ring .

Basic: What are the stability considerations for this compound under different pH and storage conditions?

Answer:

  • Aqueous stability : Hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions, cleaving the triazole-acetic acid bond. Use buffered solutions (pH 6–8) for biological assays.
  • Storage : Store as a lyophilized powder at –20°C under inert gas (N₂/Ar). The hydrochloride salt is hygroscopic; desiccate with silica gel. Monitor decomposition via periodic HPLC .

Advanced: How can researchers assess the pharmacological activity of derivatives?

Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or FRET-based kits.
  • Cellular uptake : Label derivatives with 99m^{99m}Tc or fluorescent tags (e.g., FITC) to evaluate membrane permeability.
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., bacterial enzymes or cancer biomarkers) .

Advanced: How do computational reaction path searches improve synthetic efficiency?

Answer:
Platforms like ICReDD integrate quantum mechanical calculations (e.g., DFT for transition states) with experimental data to prioritize reaction pathways. For example, predicting activation energies for competing N-1 vs. N-2 alkylation in triazoles reduces trial-and-error synthesis. Feedback loops refine computational models using experimental yields and selectivity data .

Advanced: What strategies mitigate low regioselectivity in N-alkylation reactions?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., –NH₂) with Boc or Fmoc groups during alkylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor N-1 alkylation over N-2.
  • Catalyst screening : Cu(I) catalysts enhance selectivity in azide-alkyne cycloaddition .

Basic: What are best practices for handling hygroscopic hydrochloride salts?

Answer:

  • Lyophilization : Remove residual solvents to prevent clumping.
  • Glovebox use : Weigh and store samples under anhydrous conditions.
  • Karl Fischer titration : Monitor water content (<0.5% w/w).
  • Formulation : Prepare stock solutions in dry DMSO and aliquot to minimize freeze-thaw cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride

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